(2E)-2-(benzenesulfonyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile
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Overview
Description
(2E)-2-(benzenesulfonyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile is an organic compound that features a benzenesulfonyl group, a furan ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzenesulfonyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile typically involves the following steps:
Formation of the benzenesulfonyl group: This can be achieved by sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using 5-methylfuran and an appropriate acyl chloride.
Formation of the nitrile group: The nitrile group can be introduced via a dehydration reaction of an amide or through a substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in (2E)-2-(benzenesulfonyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogenation catalysts (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amine derivatives from the reduction of the nitrile group.
Substitution: Substituted benzenesulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-(benzenesulfonyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(benzenesulfonyl)-3-(furan-2-yl)prop-2-enenitrile: Similar structure but without the methyl group on the furan ring.
(2E)-2-(benzenesulfonyl)-3-(thiophen-2-yl)prop-2-enenitrile: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-2-(benzenesulfonyl)-3-(pyridin-2-yl)prop-2-enenitrile: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the 5-methylfuran ring in (2E)-2-(benzenesulfonyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile may impart unique chemical and biological properties compared to its analogs. The methyl group can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-11-7-8-12(18-11)9-14(10-15)19(16,17)13-5-3-2-4-6-13/h2-9H,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGFUNUTOEQFH-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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